molecular formula C5H5NO2 B1289116 5-Methyl-1,3-oxazole-2-carbaldehyde CAS No. 1030585-89-7

5-Methyl-1,3-oxazole-2-carbaldehyde

Cat. No. B1289116
M. Wt: 111.1 g/mol
InChI Key: CLRKQIWCZIKAAO-UHFFFAOYSA-N
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Description

5-Methyl-1,3-oxazole-2-carbaldehyde is a compound that falls within the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The specific structure of 5-methyl-1,3-oxazole-2-carbaldehyde implies that it has a methyl group at the 5th position and a formyl group at the 2nd position of the oxazole ring.

Synthesis Analysis

The synthesis of 5-substituted oxazoles, which would include compounds like 5-methyl-1,3-oxazole-2-carbaldehyde, can be achieved through various methods. One approach involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a reactive C-5 carbanion that can further react with electrophiles such as aldehydes and ketones to form disubstituted oxazoles . Another method includes the deprotonation of 2-(methylthio)oxazole with n-BuLi, which then adds to aldehydes to provide 5-substituted-2-(methylthio)oxazoles . These methods highlight the versatility and reactivity of the oxazole ring when synthesizing substituted derivatives.

Molecular Structure Analysis

The molecular structure of 5-methyl-1,3-oxazole-2-carbaldehyde would be characterized by the presence of electron-withdrawing and electron-donating substituents, which can influence the reactivity and stability of the molecule. The oxazole ring itself is known for its aromatic character, which contributes to the stability of the compound. The presence of the formyl group at the 2nd position would make the compound a potential precursor for further chemical transformations.

Chemical Reactions Analysis

Oxazole derivatives can participate in a variety of chemical reactions. For instance, 5(4H)-oxazolones can react with morpholinoisoxazoles to yield tetrahydro-6-oxo-3-pyridinecarbaldehydes upon hydrogenation . Similarly, 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives can be synthesized from α,β-acetylenic aldehydes . These reactions demonstrate the reactivity of the oxazole ring and its utility in synthesizing complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-1,3-oxazole-2-carbaldehyde would be influenced by its functional groups. The aldehyde group is typically polar and can form hydrogen bonds, which would affect the compound's boiling point, solubility, and reactivity. The methyl group, being non-polar, would contribute to the hydrophobic character of the compound. The oxazole ring's aromaticity would contribute to the compound's UV absorption properties, making it potentially useful in spectroscopic analysis.

Scientific Research Applications

Chemical Synthesis and Reaction Behavior

5-Methyl-1,3-oxazole-2-carbaldehyde is involved in various chemical synthesis processes, highlighting its versatility in forming complex organic structures. For instance, it undergoes reactions with epibromohydrin and epichlorohydrin, leading to the formation of derivatives with oxazolo[3,2-a]indole skeletons, which were further explored for their chemical properties, including unexpected reactions with secondary amines resulting in the opening of the oxazole ring (Suzdalev et al., 2011).

Synthesis of Derivatives and Potential Applications

Derivatives of 5-Methyl-1,3-oxazole-2-carbaldehyde have been synthesized, showcasing the compound's potential in creating substances with various functionalities. For example, treatment with different secondary amines has yielded substituted aminals of the oxazole series. These aminals underwent facile acid hydrolysis, providing analogs with different substituents in the oxazole ring, which were then used to synthesize 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole, indicating potential applications in medicinal chemistry and material science (Vyzhdak et al., 2005).

Methodologies for Preparation of Oxazole Derivatives

The compound has been central in developing methodologies for preparing oxazole derivatives. For instance, a general method involving the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion, which is useful for reacting with various electrophiles, including aldehydes and ketones. This process opens avenues for synthesizing 2,5-disubstituted-1,3-oxazoles, demonstrating the compound's role in advancing synthetic organic chemistry (Williams & Fu, 2010).

Antimicrobial Properties

Research has also explored the antimicrobial potential of derivatives, where new series of compounds containing the 5-methyl-1,3-oxazole-2-carbaldehyde framework were synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed a broad spectrum of antimicrobial activities, suggesting the compound's potential as a scaffold in developing new antimicrobial agents (Bhat et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

5-methyl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRKQIWCZIKAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3-oxazole-2-carbaldehyde

CAS RN

1030585-89-7
Record name 5-methyl-1,3-oxazole-2-carbaldehyde
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